Cas no 2171233-33-1 (2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid)

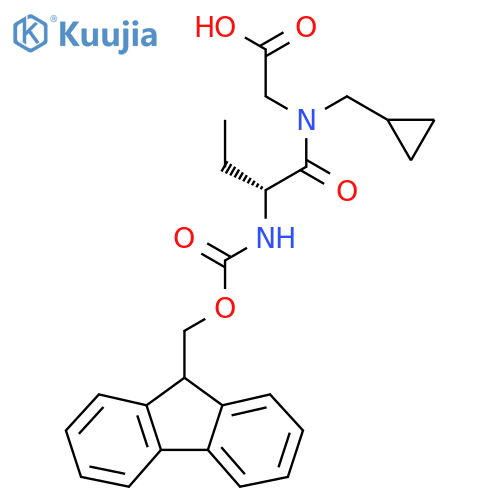

2171233-33-1 structure

商品名:2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid

2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid

- 2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid

- EN300-1502917

- 2171233-33-1

-

- インチ: 1S/C25H28N2O5/c1-2-22(24(30)27(14-23(28)29)13-16-11-12-16)26-25(31)32-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21-22H,2,11-15H2,1H3,(H,26,31)(H,28,29)/t22-/m1/s1

- InChIKey: MKSQXVGOKQGNDZ-JOCHJYFZSA-N

- ほほえんだ: O=C([C@@H](CC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)N(CC(=O)O)CC1CC1

計算された属性

- せいみつぶんしりょう: 436.19982200g/mol

- どういたいしつりょう: 436.19982200g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 32

- 回転可能化学結合数: 10

- 複雑さ: 672

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1502917-2500mg |

2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171233-33-1 | 2500mg |

$6602.0 | 2023-09-27 | ||

| Enamine | EN300-1502917-250mg |

2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171233-33-1 | 250mg |

$3099.0 | 2023-09-27 | ||

| Enamine | EN300-1502917-1.0g |

2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171233-33-1 | 1g |

$0.0 | 2023-06-05 | ||

| Enamine | EN300-1502917-1000mg |

2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171233-33-1 | 1000mg |

$3368.0 | 2023-09-27 | ||

| Enamine | EN300-1502917-50mg |

2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171233-33-1 | 50mg |

$2829.0 | 2023-09-27 | ||

| Enamine | EN300-1502917-5000mg |

2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171233-33-1 | 5000mg |

$9769.0 | 2023-09-27 | ||

| Enamine | EN300-1502917-10000mg |

2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171233-33-1 | 10000mg |

$14487.0 | 2023-09-27 | ||

| Enamine | EN300-1502917-500mg |

2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171233-33-1 | 500mg |

$3233.0 | 2023-09-27 | ||

| Enamine | EN300-1502917-100mg |

2-[(2R)-N-(cyclopropylmethyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]acetic acid |

2171233-33-1 | 100mg |

$2963.0 | 2023-09-27 |

2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid 関連文献

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

2171233-33-1 (2-(2R)-N-(cyclopropylmethyl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoacetic acid) 関連製品

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1639480-47-9(methyl (2S,4R)-4-cyclopropoxypyrrolidine-2-carboxylate)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 68551-17-7(Isoalkanes, C10-13)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量